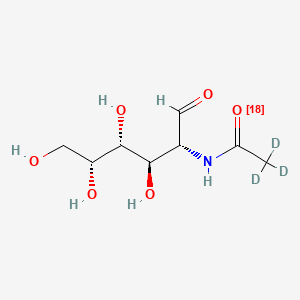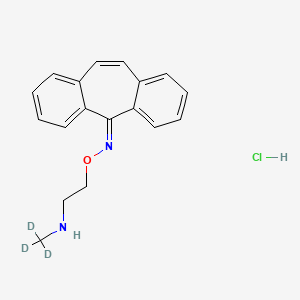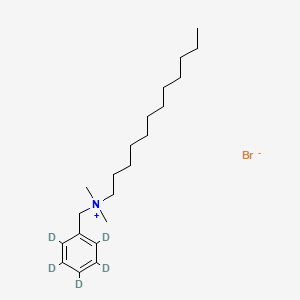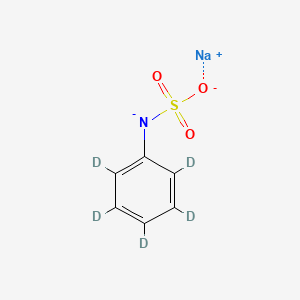
4-Hydroxyphenylacetic acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenylacetic acid-d6 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing and quantifying the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylacetic acid-d6 can be synthesized by incorporating deuterium into 4-Hydroxyphenylacetic acid. One common method involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. For instance, Escherichia coli can be genetically engineered to produce 4-Hydroxyphenylacetic acid, which can then be subjected to deuterium exchange reactions to obtain the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylacetic acid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Hydroxyphenylacetic acid-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for tracing and quantifying chemical reactions.
Biology: To study metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
4-Hydroxyphenylacetic acid-d6 exerts its effects primarily through its role as a stable isotope-labeled compound. It is used to trace and quantify the presence of 4-Hydroxyphenylacetic acid in various biological and chemical processes. The deuterium atoms in the molecule do not significantly alter its chemical properties but allow for precise detection using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic acid: A similar compound with an additional hydroxyl group.
4-Hydroxybenzoic acid: A structurally related compound with a carboxyl group attached directly to the benzene ring
Uniqueness
4-Hydroxyphenylacetic acid-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. This labeling provides a distinct advantage in research applications where precise measurement is crucial .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2 |
InChI Key |
XQXPVVBIMDBYFF-NVSFMWKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)





![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)


